ZD-7114 hydrochloride

描述

属性

IUPAC Name |

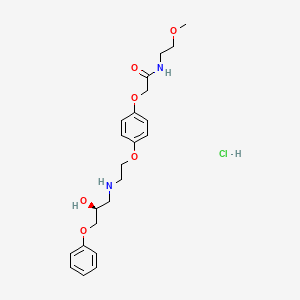

2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O6.ClH/c1-27-13-12-24-22(26)17-30-21-9-7-20(8-10-21)28-14-11-23-15-18(25)16-29-19-5-3-2-4-6-19;/h2-10,18,23,25H,11-17H2,1H3,(H,24,26);1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAMZVQSGDBGGF-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)COC1=CC=C(C=C1)OCCNCC(COC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)COC1=CC=C(C=C1)OCCNC[C@@H](COC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432437 | |

| Record name | ZD 7114 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129689-28-7 | |

| Record name | ZD-7114 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129689287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZD 7114 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZD 7114 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZD-7114 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z63T1D9750 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ZD-7114 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-7114 hydrochloride, a potent and selective β3-adrenoceptor agonist, has been a subject of significant research interest for its potential therapeutic applications in obesity and metabolic disorders. This technical guide provides a comprehensive overview of the mechanism of action of ZD-7114, detailing its molecular interactions, downstream signaling pathways, and physiological effects. The information presented herein is supported by quantitative data from preclinical studies and outlines the experimental methodologies used to elucidate its pharmacological profile.

Introduction

Obesity and associated metabolic diseases represent a growing global health challenge. Brown adipose tissue (BAT) has emerged as a promising therapeutic target due to its unique capacity for non-shivering thermogenesis, a process that expends energy and can influence whole-body metabolism. The primary activator of thermogenesis in BAT is the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor family. This compound was developed as a selective agonist for the β3-AR, with the aim of stimulating BAT activity and increasing energy expenditure with minimal off-target effects on other β-adrenoceptor subtypes, such as β1 and β2, which are predominantly found in the heart and bronchial smooth muscle, respectively.

Molecular Mechanism of Action

The core mechanism of action of this compound is its selective binding to and activation of the β3-adrenoceptor. This interaction initiates a cascade of intracellular signaling events, primarily in brown adipocytes.

Receptor Binding and Selectivity

The selectivity of ZD-7114 for the β3-adrenoceptor over β1- and β2-adrenoceptors is a critical aspect of its pharmacological profile, as this minimizes the potential for cardiovascular and other side effects. The affinity and selectivity of ZD-7114 have been quantified using various in vitro assays.

Table 1: Adrenoceptor Selectivity of ZD-7114

| Adrenoceptor Subtype | pA2 Value |

| β1 | <5.0 |

| β2 | <5.0 |

| β3 | 7.4 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. For a competitive agonist, the pA2 value is equivalent to the pKi.

Downstream Signaling Pathway

Upon binding of ZD-7114 to the β3-adrenoceptor on brown adipocytes, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein, Gs. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).

PKA, in turn, phosphorylates several downstream targets, most notably hormone-sensitive lipase (HSL) and perilipin. The phosphorylation of these proteins initiates the hydrolysis of triglycerides stored in lipid droplets into free fatty acids and glycerol. These liberated fatty acids serve as both the primary fuel for thermogenesis and as allosteric activators of Uncoupling Protein 1 (UCP1), a key protein located in the inner mitochondrial membrane of brown adipocytes. UCP1 dissipates the proton gradient generated by the electron transport chain, uncoupling oxidative phosphorylation from ATP synthesis and releasing the stored energy as heat.

In Vivo Efficacy

The primary physiological effect of this compound is the stimulation of thermogenesis and whole-body oxygen consumption. Preclinical studies in animal models have demonstrated its potent in vivo activity.

Table 2: In Vivo Efficacy of ZD-7114 in Rats

| Parameter | ED50 (mg/kg, p.o.) |

| Stimulation of Oxygen Consumption | 0.04[1] |

| Stimulation of Mitochondrial GDP Binding in BAT | 0.15[1] |

ED50 is the dose of a drug that produces 50% of its maximum response.

Experimental Protocols

The quantitative data presented in this guide were generated using established experimental methodologies. The following provides an overview of the key protocols.

Radioligand Binding Assay for Adrenoceptor Selectivity

This assay is used to determine the binding affinity of a compound for different receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing human β1, β2, or β3-adrenoceptors are cultured and harvested. The cells are then homogenized and subjected to differential centrifugation to isolate the cell membrane fraction containing the receptors.

-

Binding Assay: The membrane preparations are incubated in a buffer solution containing a known concentration of a radiolabeled antagonist (e.g., [3H]-CGP12177) and increasing concentrations of the unlabeled test compound (ZD-7114).

-

Separation and Quantification: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The data are used to generate competition binding curves, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The pA2 value is then calculated using the Cheng-Prusoff equation.

Measurement of Whole-Body Oxygen Consumption in Rats

This in vivo assay measures the metabolic rate of an animal.

Methodology:

-

Animal Acclimatization: Rats are individually housed in metabolic chambers and allowed to acclimate to their new environment.

-

Drug Administration: this compound or a vehicle control is administered to the rats, typically via oral gavage.

-

Oxygen Consumption Monitoring: The concentration of oxygen in the air entering and leaving the metabolic chamber is continuously monitored using an oxygen analyzer. The difference in oxygen concentration, along with the airflow rate, is used to calculate the rate of oxygen consumption (VO2).

-

Data Analysis: The VO2 is recorded over time, and the dose-response relationship is analyzed to determine the ED50.

Mitochondrial GDP Binding Assay in Brown Adipose Tissue

This ex vivo assay assesses the activation of thermogenesis in BAT. The binding of guanosine diphosphate (GDP) to UCP1 is an indicator of the thermogenic state of the mitochondria.

Methodology:

-

Tissue Collection and Mitochondria Isolation: Following in vivo treatment with ZD-7114, interscapular brown adipose tissue is excised from the rats. The tissue is homogenized, and mitochondria are isolated by differential centrifugation.

-

GDP Binding Assay: The isolated mitochondria are incubated with radiolabeled GDP ([3H]-GDP) in the presence and absence of an excess of unlabeled GDP to determine specific binding.

-

Separation and Quantification: The mitochondria are then collected by filtration, and the amount of bound [3H]-GDP is quantified by scintillation counting.

-

Data Analysis: The specific GDP binding is calculated and normalized to the mitochondrial protein content. The dose-response data are then used to determine the ED50.

Clinical Development and Future Perspectives

While this compound demonstrated promising preclinical efficacy, its development, like many early β3-adrenoceptor agonists, did not progress to widespread clinical use for obesity. The clinical translation of β3-agonists has been challenging due to species differences in receptor pharmacology and lower than expected efficacy in humans. However, the research into ZD-7114 and other selective β3-agonists has been instrumental in advancing our understanding of brown adipose tissue physiology and its role in metabolic regulation. Newer generations of β3-agonists are being investigated, with some showing promise in clinical trials for conditions such as overactive bladder, and research continues to explore their potential in metabolic diseases.[2][3] The insights gained from compounds like ZD-7114 continue to inform the development of novel therapeutic strategies targeting BAT for the treatment of obesity and type 2 diabetes.

References

An In-Depth Technical Guide to the ZD-7114 Hydrochloride Signaling Pathway in Brown Adipocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-7114 hydrochloride, a potent and selective β3-adrenergic receptor (β3-AR) agonist, has been a key pharmacological tool in the study of brown adipose tissue (BAT) physiology. This technical guide provides a comprehensive overview of the ZD-7114 signaling pathway in brown adipocytes, its role in thermogenesis, and detailed methodologies for relevant experimental investigation. By elucidating the molecular mechanisms through which ZD-7114 activates brown fat, this document aims to support further research and development of therapeutic agents targeting BAT for metabolic diseases.

Introduction: The Role of ZD-7114 in Brown Adipocyte Activation

Brown adipose tissue is a specialized organ for non-shivering thermogenesis, playing a crucial role in energy expenditure. The thermogenic activity of BAT is primarily regulated by the sympathetic nervous system through the release of norepinephrine, which activates β-adrenergic receptors on the surface of brown adipocytes. This compound (also known as ICI D7114) is a selective agonist for the β3-adrenergic receptor, which is highly expressed in brown and white adipose tissue.[1] Its selectivity for the β3-AR over β1- and β2-ARs minimizes cardiovascular and other off-target effects, making it a valuable tool for studying BAT-mediated thermogenesis.[1]

Treatment with ZD-7114 has been shown to stimulate whole-body oxygen consumption and activate BAT thermogenesis.[2][3] This activation leads to an increase in energy expenditure, highlighting the potential of β3-AR agonists as therapeutic agents for obesity and related metabolic disorders.[1]

The ZD-7114 Signaling Pathway in Brown Adipocytes

The signaling cascade initiated by ZD-7114 in brown adipocytes is a well-characterized pathway that culminates in the activation of uncoupling protein 1 (UCP1) and subsequent heat production.

2.1. Receptor Binding and G-Protein Activation

ZD-7114 binds to the β3-adrenergic receptor, a G-protein coupled receptor (GPCR), on the plasma membrane of brown adipocytes. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein releases its α-subunit (Gαs), which in turn activates adenylyl cyclase.

2.2. cAMP Production and PKA Activation

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger in this pathway. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby releasing the active catalytic subunits.

2.3. Downstream Effects of PKA Activation

Activated PKA phosphorylates a multitude of downstream targets, leading to two primary cellular responses in brown adipocytes:

-

Lipolysis: PKA phosphorylates and activates hormone-sensitive lipase (HSL) and other lipases. This stimulates the breakdown of triglycerides stored in lipid droplets into free fatty acids (FFAs) and glycerol.

-

Thermogenesis: The released FFAs serve as both a fuel source for mitochondrial β-oxidation and as allosteric activators of UCP1. PKA also phosphorylates and activates transcription factors such as CREB (cAMP response element-binding protein), which upregulate the expression of the Ucp1 gene and other genes involved in thermogenesis and mitochondrial biogenesis.

2.4. UCP1-Mediated Thermogenesis

UCP1 is a mitochondrial inner membrane protein unique to brown and beige adipocytes. When activated by FFAs, UCP1 dissipates the proton gradient generated by the electron transport chain, uncoupling it from ATP synthesis. This uncoupling results in the release of the stored energy as heat, the hallmark of non-shivering thermogenesis. The binding of purine nucleotides (like GDP) to UCP1 inhibits its activity, and this inhibition is overcome by FFAs. An increase in GDP binding to isolated mitochondria is a classic indicator of increased UCP1 activity and thermogenic capacity.[4]

Quantitative Data on ZD-7114 (ICI D7114) Effects

The following tables summarize key quantitative data from studies investigating the effects of ZD-7114 (ICI D7114) on brown adipocyte function.

Table 1: In Vivo Efficacy of ZD-7114 (ICI D7114) in Rats

| Parameter | ED50 (p.o.) | Reference |

| Oxygen Consumption | 0.04 mg/kg | [2][3] |

| BAT Mitochondrial GDP-Binding | 0.15 mg/kg | [2][3] |

Table 2: Chronic Treatment with ZD-7114 (ICI D7114) in Sprague-Dawley Rats

| Treatment Dose | Duration | Effect on BAT Mitochondrial GDP Binding | Reference |

| 2 mg/kg/day (orally) | 18 days | Increased total binding per lobe (P < 0.001) and per mg of protein (P < 0.01) | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of ZD-7114 on brown adipocytes.

4.1. Primary Brown Adipocyte Culture and Differentiation

This protocol is essential for in vitro studies of ZD-7114's effects on brown adipocyte signaling and function.

-

Isolation:

-

Euthanize neonatal mice and dissect the interscapular brown adipose tissue.

-

Mince the tissue and digest with collagenase type I (1 mg/mL) in DMEM for 30-45 minutes at 37°C with gentle shaking.

-

Filter the cell suspension through a 100 µm cell strainer and centrifuge to pellet the stromal vascular fraction (SVF).

-

Resuspend the SVF in growth medium (DMEM with 10% FBS and penicillin/streptomycin) and plate in culture dishes.

-

-

Differentiation:

-

Once the preadipocytes reach confluence, induce differentiation with a cocktail containing DMEM, 10% FBS, 0.5 mM IBMX, 125 µM indomethacin, 1 µM dexamethasone, 20 nM insulin, and 1 nM T3.

-

After 48 hours, replace the induction medium with maintenance medium (DMEM, 10% FBS, 20 nM insulin, 1 nM T3).

-

Refresh the maintenance medium every 48 hours. Fully differentiated, multilocular brown adipocytes should be visible by day 7-10.

-

4.2. Measurement of Oxygen Consumption Rate (OCR)

This method allows for the real-time assessment of mitochondrial respiration and thermogenic activity in response to ZD-7114. The Seahorse XF Analyzer is a commonly used instrument for this purpose.

-

Cell Plating: Seed differentiated brown adipocytes in a Seahorse XF cell culture microplate.

-

Assay Preparation:

-

One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.

-

Load the injector ports of the Seahorse sensor cartridge with the compounds to be tested (e.g., ZD-7114, oligomycin, FCCP, and rotenone/antimycin A).

-

-

Assay Protocol:

-

Measure the basal OCR.

-

Inject ZD-7114 to stimulate β3-AR-mediated respiration.

-

Sequentially inject oligomycin (to inhibit ATP synthase and measure proton leak), FCCP (to uncouple mitochondria and measure maximal respiration), and a mixture of rotenone and antimycin A (to inhibit complex I and III and measure non-mitochondrial respiration).

-

Analyze the data to determine changes in basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity in response to ZD-7114.

-

4.3. UCP1 Western Blotting

This protocol is used to quantify the expression levels of UCP1 protein in brown adipocytes following treatment with ZD-7114.

-

Protein Extraction:

-

Lyse differentiated brown adipocytes treated with ZD-7114 or vehicle control in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against UCP1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

4.4. GDP Binding Assay

This assay measures the binding of [3H]GDP to mitochondria isolated from brown adipose tissue, which is an indicator of UCP1 activity.

-

Mitochondria Isolation:

-

Homogenize brown adipose tissue from control and ZD-7114-treated animals in an ice-cold isolation buffer (e.g., 250 mM sucrose, 5 mM TES, 2 mM EGTA, pH 7.2).

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the mitochondria.

-

Wash the mitochondrial pellet with the isolation buffer.

-

-

Binding Assay:

-

Incubate a known amount of mitochondrial protein with varying concentrations of [3H]GDP in a binding buffer (e.g., 100 mM sucrose, 20 mM TES, 10 mM choline chloride, pH 7.1) in the presence or absence of a high concentration of unlabeled GDP (to determine non-specific binding).

-

Incubate on ice for a defined period.

-

Terminate the reaction by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove unbound [3H]GDP.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Visualizing the ZD-7114 Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and experimental workflows described in this guide.

Caption: ZD-7114 Signaling Pathway in Brown Adipocytes.

Caption: Experimental Workflow for UCP1 Western Blotting.

Conclusion and Future Directions

This compound has been instrumental in delineating the β3-adrenergic signaling pathway's role in brown adipocyte-mediated thermogenesis. The methodologies outlined in this guide provide a robust framework for researchers to investigate the nuances of this pathway and to screen for novel therapeutic compounds. Future research should focus on the downstream targets of PKA beyond HSL and CREB, the potential for cross-talk with other signaling pathways, and the long-term effects of β3-AR agonism on BAT plasticity and function. A deeper understanding of these aspects will be critical for the successful translation of β3-AR-targeted therapies for metabolic diseases into the clinic.

References

- 1. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The β3-Adrenergic Receptor: The Primary Target of ZD-7114 Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ZD-7114 hydrochloride, a potent and selective agonist, primarily targets the β3-adrenergic receptor (β3-AR) . This receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in adipose tissue, where it plays a crucial role in the regulation of lipolysis and thermogenesis.[1][2][3] The selective activation of the β3-AR by agonists like ZD-7114 has been a significant area of research for the development of therapeutic agents for obesity and type 2 diabetes, as it offers the potential to increase energy expenditure with minimal cardiovascular side effects associated with β1 and β2-adrenergic receptor stimulation.[4] This technical guide provides a comprehensive overview of the interaction between this compound and its target receptor, including quantitative binding data, detailed experimental protocols, and a visualization of the associated signaling pathway.

Quantitative Data Presentation

The following table summarizes the binding affinities of ZD-7114 for human β1, β2, and β3-adrenergic receptors, as determined by whole-cell radioligand binding assays. The data highlights the selectivity of ZD-7114 for the β3-AR subtype.

| Ligand | Receptor Subtype | log K D (M) | Selectivity Ratio (β1 vs β3) | Selectivity Ratio (β2 vs β3) |

| ZD-7114 | Human β1-AR | -6.11 ± 0.05 | 6.3 | - |

| ZD-7114 | Human β2-AR | -5.64 ± 0.04 | - | 3.4 |

| ZD-7114 | Human β3-AR | -6.91 ± 0.06 | - | - |

-

K D : Dissociation constant, a measure of binding affinity. A lower K D value indicates a higher binding affinity. The data is presented as the mean ± SEM.

β3-Adrenergic Receptor Signaling Pathway

Activation of the β3-adrenergic receptor by an agonist such as ZD-7114 initiates a cascade of intracellular events primarily aimed at increasing energy expenditure through lipolysis and thermogenesis. The canonical signaling pathway is mediated by the Gs alpha subunit of the associated heterotrimeric G-protein.

References

Comprehensive literature review of ZD-7114 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-7114 hydrochloride, also known as ICI D7114, is a potent and selective β3-adrenergic receptor agonist. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its mechanism of action, preclinical pharmacology, and relevant experimental methodologies. The compound has been primarily investigated for its thermogenic and lipolytic effects, suggesting potential therapeutic applications in obesity and metabolic disorders. This document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the core signaling pathways and experimental workflows. While extensive preclinical in vivo data exists, information regarding its specific binding affinities, pharmacokinetics, chemical synthesis, and clinical development is limited in the public domain.

Chemical and Physical Properties

This compound is the hydrochloride salt of (S)-4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]-N-(2-methoxyethyl)phenoxyacetamide. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C22H31ClN2O6 |

| Molecular Weight | 454.95 g/mol [1] |

| CAS Number | 129689-28-7 (HCl salt)[1][2] |

| Appearance | Solid powder[1] |

| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term[1] |

| Solubility | To be determined; may be soluble in DMSO[1] |

Mechanism of Action

This compound is a selective agonist for the β3-adrenergic receptor, a G-protein coupled receptor predominantly expressed in brown and white adipose tissue.[1][3]

Signaling Pathway

Activation of the β3-adrenergic receptor by ZD-7114 initiates a downstream signaling cascade. This pathway involves the coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including hormone-sensitive lipase (HSL) and perilipin, to mediate the physiological effects of ZD-7114.

Preclinical Pharmacology

The preclinical pharmacological effects of this compound have been investigated primarily in the context of energy metabolism.

In Vivo Efficacy

Studies in conscious rats, cats, and dogs have demonstrated that ZD-7114 stimulates whole-body oxygen consumption.[3][4] In rats, oral administration of this compound was shown to increase oxygen consumption and brown adipose tissue (BAT) mitochondrial guanosine diphosphate (GDP)-binding, an indicator of thermogenic activity.[3][4] Notably, these effects were observed at doses that did not produce chronotropic effects on the heart, suggesting selectivity for β3-adrenergic receptors over β1 and β2 receptors.[3][4]

| Parameter | Species | ED50 | Route of Administration | Reference |

| Oxygen Consumption | Rat | 0.04 mg/kg | Oral (p.o.) | [3][4] |

| BAT Mitochondrial GDP-Binding | Rat | 0.15 mg/kg | Oral (p.o.) | [3][4] |

In obese fa/fa Zucker rats, chronic treatment with ZD-7114 (3 mg/kg/day in drinking water) significantly reduced weight gain and activated brown adipose tissue thermogenesis without affecting food intake.[5][6]

Gastroprotective Effects

Pretreatment with ZD-7114 (3 mg/kg, p.o.) in rats was found to have a significant gastroprotective effect against aspirin plus pylorus ligation-induced gastric ulcers.[7][8] The proposed mechanisms for this effect include enhancement of gastric mucosal blood flow, reduction in gastric motility, and strengthening of the gastric mucosal barrier.[7][8]

Experimental Protocols

In Vivo Thermogenesis Assessment in Rats

A common experimental workflow to assess the thermogenic effect of ZD-7114 in vivo is outlined below. This is a conceptual workflow based on typical methodologies in the field.

Detailed Methodology for GDP-Binding Assay (as described in related literature):

-

Following the experimental period, animals are euthanized.

-

Interscapular brown adipose tissue (BAT) is dissected and homogenized in a buffer solution.

-

Mitochondria are isolated from the homogenate by differential centrifugation.

-

The mitochondrial protein concentration is determined.

-

Mitochondria are incubated with radiolabeled GDP (e.g., [3H]GDP) in the presence and absence of an excess of unlabeled GDP to determine specific binding.

-

The amount of bound radiolabel is quantified by liquid scintillation counting.

In Vitro Lipolysis Assay

The lipolytic activity of ZD-7114 can be assessed in vitro using isolated adipocytes. A common method involves the quantification of glycerol released into the culture medium, as glycerol is a product of triglyceride hydrolysis.

Protocol for Glycerol Release Assay:

-

Isolate primary adipocytes from adipose tissue or use a differentiated adipocyte cell line (e.g., 3T3-L1).

-

Incubate the adipocytes with various concentrations of this compound or a vehicle control. A positive control, such as isoproterenol (a non-selective β-agonist), is typically included.[9]

-

After the incubation period, collect the culture medium.

-

Measure the concentration of glycerol in the medium using a commercial glycerol assay kit. These kits typically involve enzymatic reactions that produce a colorimetric or fluorometric signal proportional to the glycerol concentration.[9][10][11]

-

Normalize the glycerol release to the cell number or total protein content.

Selectivity Profile

Pharmacokinetics and Metabolism

Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the public domain. Such studies are typically conducted during preclinical development to assess the drug-like properties of a compound.

Chemical Synthesis

The chemical synthesis of this compound has not been detailed in the reviewed scientific literature. Commercial suppliers indicate that custom synthesis may be available.[1]

Clinical Trials and Safety

A search of clinical trial registries, including ClinicalTrials.gov, did not yield any registered clinical trials for ZD-7114 or ICI D7114. Furthermore, no published data from human clinical studies were found. Preclinical safety and toxicology data for this compound are not available in the public domain.

Conclusion

This compound is a selective β3-adrenergic receptor agonist with demonstrated thermogenic and lipolytic effects in preclinical animal models. Its ability to increase energy expenditure without significant cardiovascular side effects at effective doses in these models highlights its potential as a therapeutic agent for obesity and related metabolic disorders. However, a comprehensive evaluation of its potential is hampered by the lack of publicly available data on its in vitro selectivity profile, pharmacokinetics, chemical synthesis, and clinical safety and efficacy. Further research and disclosure of these data would be necessary to fully understand the therapeutic potential of this compound.

References

- 1. ICI-D7114 |beta-adrenoceptor agonist| CAS 129689-28-7 | Buy D-7114 from Supplier InvivoChem [invivochem.com]

- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | this compound (ICI-D 7114 hydrochloride) | β3-adrenergic激动剂 | 美国InvivoChem [invivochem.cn]

- 4. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]

- 5. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT-Based Normalization of Glycerol Release for Accurate Quantification of Lipolysis in Primary Rat Epididymal Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gastroprotective effect of beta3 adrenoreceptor agonists ZD 7114 and CGP 12177A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Assessments of Cardiovascular Effects with Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A homogeneous enzyme fragment complementation cyclic AMP screen for GPCR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental Odyssey of ZD-7114 Hydrochloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-7114 hydrochloride, also known by its internal code ICI D7114, emerged from the laboratories of Zeneca Pharmaceuticals in the early 1990s as a potent and selective β3-adrenoceptor agonist. This technical guide provides a comprehensive overview of the discovery, developmental history, and preclinical pharmacology of this compound. It details the compound's mechanism of action, key experimental findings from animal studies, and its chemical synthesis. The guide also contextualizes the development of ZD-7114 within the broader landscape of β3-adrenoceptor agonist research for the treatment of obesity and type 2 diabetes, and explores the likely reasons for its arrested development. All quantitative data from preclinical studies are summarized in structured tables, and key processes are visualized using diagrams.

Discovery and Developmental History

The quest for a therapeutic agent capable of stimulating energy expenditure without significant cardiovascular side effects led researchers at Zeneca Pharmaceuticals to explore selective β3-adrenoceptor agonists. The β3-adrenoceptor, predominantly expressed in brown adipose tissue (BAT), was identified as a promising target for inducing thermogenesis and lipolysis.

This compound was developed as part of a research program focused on novel phenoxyacetamide derivatives. The initial findings were published in the early 1990s, with key papers by Holloway et al. (1991, 1992) and Howe et al. (1992) describing its pharmacological profile and chemical synthesis. These studies positioned ZD-7114 as a promising candidate for the treatment of obesity and related metabolic disorders.

However, despite promising preclinical data in various animal models, there is no publicly available evidence to suggest that this compound progressed into human clinical trials. Its development appears to have been halted at the preclinical or very early clinical stage. This was a common fate for many β3-adrenoceptor agonists of that era, largely due to challenges in translating the marked metabolic effects observed in rodents to humans, owing to species differences in β3-adrenoceptor pharmacology and distribution.

Below is a diagram illustrating the logical flow of the discovery and early development process for a compound like ZD-7114.

ZD-7114 Hydrochloride: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of ZD-7114 hydrochloride, a potent and selective β3-adrenoceptor agonist. This guide covers its chemical and physical properties, mechanism of action, and key experimental methodologies.

Chemical and Physical Properties

This compound, also known as ICI-D7114, is a synthetic compound belonging to the aryloxypropanolamine class of chemicals. It has been a valuable tool in pharmacological research, particularly in studies related to metabolic diseases.

| Property | Value | Reference |

| IUPAC Name | (S)-2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)acetamide hydrochloride | [1][2] |

| Synonyms | ZD7114 HCl, ICI-D7114, ZD 7114 hydrochloride | [1] |

| CAS Number | 129689-28-7 | [1][3][4] |

| Molecular Formula | C22H31ClN2O6 | [1][2][4] |

| Molecular Weight | 454.95 g/mol | [1][2] |

| Appearance | Solid powder | |

| Melting Point | Not publicly available. | |

| Solubility | Soluble in DMSO. May also be soluble in water and ethanol, though quantitative data is limited. | [1] |

| Stability & Storage | Store at -20°C for long-term storage. It is stable for several weeks at ambient temperature during standard shipping. The compound should be kept in a dry and dark environment. | [1] |

Pharmacological Profile

This compound is a selective agonist for the β3-adrenergic receptor, with significantly lower affinity for β1- and β2-adrenoceptors. This selectivity makes it a valuable tool for investigating the physiological roles of the β3-adrenoceptor.

Mechanism of Action

The primary mechanism of action of this compound involves the activation of β3-adrenoceptors, which are predominantly expressed in brown and white adipose tissue. The binding of this compound to the β3-adrenoceptor initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of the compound.

Pharmacological Effects

The primary pharmacological effects of this compound are centered on metabolism:

-

Thermogenesis: It stimulates non-shivering thermogenesis in brown adipose tissue (BAT), leading to an increase in overall energy expenditure.

-

Lipolysis: It promotes the breakdown of triglycerides into free fatty acids and glycerol in both brown and white adipose tissue.

These effects have led to its investigation as a potential therapeutic agent for obesity and type 2 diabetes.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| ED50 (Oxygen Consumption) | Rat | In vivo | 0.04 mg/kg (oral) | [5] |

| ED50 (GDP Binding in BAT) | Rat | In vivo | 0.15 mg/kg (oral) | [5] |

| pA2 | Not Specified | Not Specified | Data mentioned but not provided | |

| Binding Affinity (Ki/Kd) | Human | CHO cells expressing β3-adrenoceptor | Data available in literature, requires specific extraction | [6] |

| Functional Potency (EC50/pD2) | Not Specified | Not Specified | Further investigation required |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of this compound. The following sections outline methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the β3-adrenoceptor.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human β3-adrenoceptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177) is incubated with the cell membranes in the presence of increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.

Methodology:

-

Cell Culture: Cells expressing the β3-adrenoceptor are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: The cell suspension is incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC50 and Emax values are then determined.

Lipolysis Assay

This assay quantifies the functional effect of this compound on fat cells by measuring the release of glycerol or free fatty acids.

Methodology:

-

Adipocyte Preparation: Primary adipocytes are isolated from adipose tissue (e.g., from rodents) by collagenase digestion, or a differentiated adipocyte cell line (e.g., 3T3-L1) is used.

-

Incubation: The adipocytes are incubated in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) containing glucose and bovine serum albumin (BSA) with increasing concentrations of this compound. A positive control, such as isoproterenol, is often included.

-

Sample Collection: After a specific incubation time (e.g., 1-2 hours) at 37°C, the incubation is stopped, and the supernatant is collected.

-

Quantification: The concentration of glycerol or free fatty acids in the supernatant is measured using commercially available colorimetric or fluorometric assay kits.

-

Data Analysis: The amount of glycerol or free fatty acid released is plotted against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound remains a critical pharmacological tool for the investigation of β3-adrenoceptor function and its role in metabolic regulation. Its high selectivity allows for the specific interrogation of this receptor subtype in various physiological and pathological contexts. The information and protocols provided in this guide are intended to support researchers in the design and execution of robust experiments to further elucidate the therapeutic potential of targeting the β3-adrenoceptor.

References

- 1. medkoo.com [medkoo.com]

- 2. ICI-D 7114 (hydrochloride) | C22H31ClN2O6 | CID 23368803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ZD 7114 = 98 HPLC 129689-28-7 [sigmaaldrich.com]

- 4. ZD 7114 hydrochloride - Immunomart [immunomart.com]

- 5. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | this compound (ICI-D 7114 hydrochloride) | β3-adrenergic激动剂 | 美国InvivoChem [invivochem.cn]

- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

ZD-7114 Hydrochloride: A Technical Guide to its Application in Brown Adipose Tissue Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-7114 hydrochloride, also known as ICI D7114, is a potent and selective β3-adrenergic receptor (β3-AR) agonist that has been instrumental in advancing our understanding of brown adipose tissue (BAT) physiology and its role in energy homeostasis. By selectively activating β3-ARs, which are highly expressed in brown adipocytes, this compound stimulates non-shivering thermogenesis, leading to increased energy expenditure. This makes it a valuable pharmacological tool for investigating the therapeutic potential of BAT activation in the context of obesity and metabolic diseases. This in-depth technical guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental protocols, and a summary of quantitative data from relevant studies. Detailed methodologies and visual representations of signaling pathways and experimental workflows are included to facilitate the design and execution of future research in this field.

Introduction

Brown adipose tissue (BAT) is a specialized thermogenic organ that dissipates chemical energy as heat, a process mediated by the unique mitochondrial protein, Uncoupling Protein 1 (UCP1)[1][2]. The activation of BAT thermogenesis is primarily regulated by the sympathetic nervous system through the release of norepinephrine, which binds to β-adrenergic receptors on the surface of brown adipocytes. Among the β-AR subtypes, the β3-AR is the predominant mediator of this response in rodents[3].

This compound is a selective β3-AR agonist that effectively mimics the action of norepinephrine in BAT, but with greater specificity and reduced off-target effects on β1- and β2-ARs, which are primarily involved in cardiovascular and bronchial regulation, respectively[3]. This selectivity makes this compound an invaluable tool for dissecting the molecular and physiological consequences of β3-AR activation in BAT, both in vitro and in vivo. Its use has contributed significantly to our understanding of BAT's role in regulating body weight and glucose metabolism[3][4].

Mechanism of Action: The β3-Adrenergic Signaling Pathway

This compound exerts its effects by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade that culminates in the induction of UCP1 expression and the activation of thermogenesis.

Caption: β3-Adrenergic signaling pathway activated by this compound in brown adipocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and other relevant β3-AR agonists on key parameters of BAT function and energy metabolism.

| Compound | Animal Model | Dose | Route of Administration | Duration | Primary Outcome | Fold Change/Effect Size | Reference |

| ZD-7114 (ICI D7114) | Sprague-Dawley Rat | 2 mg/kg/day | Oral | 18 days | Increased [3H]GDP binding to BAT mitochondria | P < 0.001 (total binding), P < 0.01 (per mg protein) | [5] |

| ZD-7114 (ICI D7114) | Rat | ED50: 0.04 mg/kg | Oral | Acute | Increased whole-body oxygen consumption | - | [6] |

| ZD-7114 (ICI D7114) | Rat | ED50: 0.15 mg/kg | Oral | Acute | Increased BAT mitochondrial [3H]GDP binding | - | [6] |

| ZD-7114 | Obese (fa/fa) Zucker Rat | 3 mg/kg/day | In drinking water | 1 day, 1 & 5 weeks | Activated brown fat thermogenesis, reduced weight gain | Significant | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on BAT function.

Animal Treatment and Sample Collection

A typical experimental workflow for studying the in vivo effects of this compound is outlined below.

Caption: A generalized experimental workflow for in vivo studies using this compound.

Protocol for this compound Administration in Rats

-

Animal Model: Male Sprague-Dawley or Zucker rats are commonly used.

-

Acclimation: House animals individually in a temperature-controlled environment (e.g., 22-25°C) with a 12:12-hour light-dark cycle for at least one week before the experiment. Provide ad libitum access to standard chow and water.

-

This compound Preparation: Dissolve this compound in sterile drinking water to achieve the desired daily dose (e.g., 2-3 mg/kg/day), or in a suitable vehicle for oral gavage[4][5].

-

Administration: Administer the this compound solution as the sole source of drinking water or via daily oral gavage for the specified duration of the study (e.g., 18 days)[5]. The control group receives the vehicle alone.

-

Monitoring: Measure body weight, food and water intake daily. Rectal temperature can be measured at specified time points using a digital thermometer to assess the thermogenic effect[7][8].

-

Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately dissect the interscapular brown adipose tissue (iBAT), weigh it, and either flash-freeze it in liquid nitrogen for later molecular analysis or use it immediately for mitochondrial isolation.

Isolation of Mitochondria from Brown Adipose Tissue

This protocol is adapted from established methods for isolating functional mitochondria from murine BAT[9][10].

Materials:

-

Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 5 mM HEPES, 2 mM EGTA, pH 7.2 with KOH.

-

MIB + BSA: MIB supplemented with 2% (w/v) fatty acid-free BSA.

-

Glass-Teflon Dounce homogenizer.

-

Refrigerated centrifuge.

Procedure:

-

Perform all steps on ice or at 4°C to maintain mitochondrial integrity.

-

Excise BAT and place it in ice-cold MIB + BSA. Mince the tissue finely with scissors.

-

Transfer the minced tissue and buffer to a pre-chilled Dounce homogenizer.

-

Homogenize the tissue with 5-10 gentle strokes of the pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at a low speed (e.g., 800-1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant, which contains the mitochondria, and discard the pellet. A floating fat layer will be present; avoid disturbing it.

-

Centrifuge the supernatant at a higher speed (e.g., 8,000-10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB (without BSA).

-

Repeat the high-speed centrifugation step to wash the mitochondria.

-

Resuspend the final mitochondrial pellet in a minimal volume of the desired buffer for downstream applications. Determine the protein concentration using a standard method like the Bradford or BCA assay.

[3H]GDP Binding Assay

This assay measures the activity of UCP1, as the binding of purine nucleotides like GDP inhibits its uncoupling function. An increase in GDP binding sites is indicative of BAT activation.

Materials:

-

Binding Buffer: e.g., 100 mM sucrose, 10 mM CHAPS, 20 mM MOPS, pH 7.0.

-

[3H]GDP (tritiated guanosine diphosphate).

-

Non-labeled GDP.

-

Mitochondrial suspension.

Procedure:

-

Incubate isolated BAT mitochondria (50-100 µg of protein) in the binding buffer containing a saturating concentration of [3H]GDP (e.g., 10 µM) and in the presence or absence of a large excess of non-labeled GDP (e.g., 1 mM) to determine non-specific binding.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) to separate bound from free [3H]GDP.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess non-labeled GDP) from the total binding.

Western Blotting for UCP1

This technique is used to quantify the amount of UCP1 protein in BAT.

Materials:

-

RIPA Lysis Buffer: (140 mM NaCl, 10 mM Tris pH 8.0, 1 mM EDTA, 1% Triton X-100, 0.1% SDS, 0.1% deoxycholate) with protease and phosphatase inhibitors.

-

Primary antibody: Rabbit anti-UCP1 (e.g., Abcam ab10983).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Loading control antibody: e.g., anti-β-actin or anti-VDAC.

Procedure:

-

Homogenize frozen BAT samples in ice-cold RIPA buffer.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

Denature protein samples (20-40 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-UCP1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize to the loading control.

RT-qPCR for UCP1 mRNA

This method is used to measure the relative expression levels of the UCP1 gene.

Materials:

-

RNA extraction kit (e.g., Qiagen RNeasy Mini Kit).

-

cDNA synthesis kit.

-

SYBR Green qPCR master mix.

-

qPCR instrument.

-

Primers for UCP1 and a reference gene (e.g., β-actin, GAPDH).

Rat UCP1 Primer Sequences (Example):

-

Forward: 5'-GGCCTCTACGACTCGGTCTT-3'

-

Reverse: 5'-AGGGCAGCTTTGTAGGCTTT-3'

Procedure:

-

Extract total RNA from frozen BAT samples according to the kit manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 1-2 µg of total RNA.

-

Perform qPCR using the UCP1 and reference gene primers with SYBR Green master mix.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in UCP1 mRNA expression, normalized to the reference gene.

Conclusion

This compound is a powerful and selective tool for the investigation of brown adipose tissue thermogenesis. Its ability to specifically activate the β3-adrenergic receptor has been pivotal in elucidating the signaling pathways and physiological responses that govern BAT-mediated energy expenditure. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and interpret studies aimed at further understanding the role of BAT in metabolic health and disease, and for the development of novel therapeutic strategies targeting this promising organ.

References

- 1. Cold-induced changes in gene expression in brown adipose tissue: implications for the activation of thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | UCP1 Dependent and Independent Thermogenesis in Brown and Beige Adipocytes [frontiersin.org]

- 3. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-2 adrenergic-induced changes in rectal temperature in adult and 13-day old rats following acute and repeated desipramine administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of ambient temperature on rectal temperature, food intake and short term body weight in the capsaicin desensitized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and functional analysis of peridroplet mitochondria from murine brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of mitochondria from mouse tissues for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Thermogenic Effects of ZD-7114 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermogenic effects of ZD-7114 hydrochloride, a selective β3-adrenoceptor agonist. The document summarizes key findings from preclinical and clinical studies, details experimental methodologies, and outlines the underlying signaling pathways. This information is intended to serve as a comprehensive resource for professionals involved in obesity and metabolic disease research.

Core Mechanism of Action: β3-Adrenoceptor Agonism in Brown Adipose Tissue

ZD-7114, also known as ICI D7114, exerts its thermogenic effects primarily through the activation of β3-adrenergic receptors, which are highly expressed on the surface of brown adipocytes.[1][2] This targeted action on brown adipose tissue (BAT) stimulates non-shivering thermogenesis, a process of heat production independent of muscular contraction.[1][2] In animal models, this stimulation of BAT leads to an increase in whole-body oxygen consumption and energy expenditure.[3]

The activation of β3-adrenoceptors in BAT initiates a signaling cascade that is central to the thermogenic process. This pathway ultimately leads to the activation of Uncoupling Protein 1 (UCP1), a key protein in the inner mitochondrial membrane of brown adipocytes. UCP1 dissipates the proton gradient generated by the electron transport chain, uncoupling it from ATP synthesis and releasing the stored energy as heat.

Signaling Pathway of ZD-7114 in Brown Adipocytes

The binding of ZD-7114 to the β3-adrenoceptor on brown adipocytes triggers a well-defined intracellular signaling cascade, as illustrated in the diagram below. This process begins with the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates hormone-sensitive lipase (HSL), which promotes the hydrolysis of triglycerides into free fatty acids (FFAs). These FFAs serve as both the fuel for thermogenesis and allosteric activators of UCP1. Concurrently, PKA phosphorylates transcription factors such as CREB, leading to increased expression of the Ucp1 gene and other thermogenic genes, further enhancing the tissue's heat-producing capacity.[4]

Quantitative Data on Thermogenic Effects

The thermogenic effects of ZD-7114 have been quantified in both animal and human studies, with notable species-specific differences in efficacy.

Animal Studies

In rodents, ZD-7114 has demonstrated potent thermogenic activity. Key findings are summarized below.

| Parameter | Animal Model | Dosage | Outcome | Reference |

| Oxygen Consumption | Conscious Rats | ED50: 0.04 mg/kg (p.o.) | Stimulation of whole-body oxygen consumption. | [3] |

| BAT Activity (GDP Binding) | Conscious Rats | ED50: 0.15 mg/kg (p.o.) | Increased mitochondrial GDP binding. | [3] |

| BAT Thermogenesis | Sprague-Dawley Rats | 2 mg/kg/day (oral) for 18 days | Increased binding of GDP to BAT mitochondria (P < 0.01). | [5] |

Human Studies

Clinical trials in humans have failed to replicate the significant thermogenic effects observed in animal models.

| Parameter | Subject Population | Dosage | Outcome | Reference |

| 24-hour Energy Expenditure (EE) | Obese Subjects (BMI 28-39 kg/m ²) | Not specified | No significant effect on 24h EE after 14 days of treatment. | [6] |

This discrepancy between preclinical and clinical results suggests a lack of consistency between species in the responsiveness to β3-adrenoceptor stimulation or potential differences in the structure of the β3 receptor.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of thermogenic effects. The following sections outline the key experimental protocols employed in the study of ZD-7114.

Indirect Calorimetry for Whole-Body Energy Expenditure

This non-invasive technique is used to measure energy expenditure by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).

Objective: To determine the effect of ZD-7114 on 24-hour energy expenditure and respiratory quotient (RQ).

Procedure:

-

Acclimatization: Subjects (rodents or humans) are acclimatized to the metabolic chambers for a set period before measurements begin to minimize stress-induced metabolic changes.

-

Measurement: Subjects are housed in sealed metabolic chambers with a constant, known flow of air. The concentrations of oxygen and carbon dioxide in the air entering and leaving the chamber are continuously monitored.

-

Data Calculation:

-

VO2 and VCO2 are calculated based on the differential in gas concentrations and the flow rate.

-

Energy expenditure is calculated from VO2 and VCO2 using established equations (e.g., the Weir equation).

-

The respiratory quotient (RQ = VCO2 / VO2) is calculated to determine the primary fuel source being oxidized (carbohydrate vs. fat).

-

-

Data Analysis: Energy expenditure is typically analyzed over a 24-hour period to account for circadian variations and is often normalized to body weight or lean body mass.

GDP Binding Assay for Brown Adipose Tissue Activity

The binding of guanosine diphosphate (GDP) to mitochondria isolated from brown adipose tissue is a widely used ex vivo method to assess the activity of UCP1 and, by extension, the thermogenic state of the tissue.

Objective: To quantify the activation of BAT thermogenesis by ZD-7114.

Procedure:

-

Tissue Collection: Interscapular brown adipose tissue is dissected from control and ZD-7114-treated animals.

-

Mitochondrial Isolation: The tissue is homogenized, and mitochondria are isolated through differential centrifugation.

-

Binding Assay:

-

Isolated mitochondria are incubated with radiolabeled [3H]GDP in the presence and absence of a high concentration of unlabeled GDP to determine specific binding.

-

The reaction is stopped by rapid filtration, and the radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis: The amount of specifically bound [3H]GDP is calculated and typically expressed as pmol/mg of mitochondrial protein. An increase in GDP binding indicates an "unmasking" or increased amount of UCP1, reflecting a higher thermogenic capacity.[7]

Conclusion

This compound is a potent selective β3-adrenoceptor agonist that effectively stimulates thermogenesis in brown adipose tissue in preclinical animal models. The mechanism of action is well-characterized, involving the activation of the cAMP-PKA signaling pathway and subsequent UCP1-mediated heat production. However, the translation of these thermogenic effects to human subjects has been unsuccessful in clinical trials. This species-specific discrepancy highlights the challenges in developing β3-adrenoceptor agonists for the treatment of obesity in humans and underscores the need for further research into the nuances of human BAT physiology and pharmacology. The experimental protocols and data presented in this guide provide a foundational understanding for researchers in this field.

References

- 1. Classification of Therapeutic and Experimental Drugs for Brown Adipose Tissue Activation: Potential Treatment Strategies for Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICI D7114: a novel selective adrenoceptor agonist of brown fat and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Signaling Pathways Regulating Thermogenesis [frontiersin.org]

- 5. Effect of chronic treatment with ICI D7114, a selective beta 3-adrenoceptor agonist, on macronutrient selection and brown adipose tissue thermogenesis in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the two beta3-agonists, ZD7114 and ZD2079 on 24 hour energy expenditure and respiratory quotient in obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of GDP binding and uncoupling-protein concentration in brown-adipose-tissue mitochondria. The effects of cold-acclimation, warm-reacclimation and noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

ZD-7114 Hydrochloride: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-7114 hydrochloride is a potent and selective β3-adrenergic receptor agonist that has emerged as a valuable pharmacological tool for investigating metabolic processes, particularly those related to energy expenditure and nutrient homeostasis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its application in metabolic studies. The information presented herein is intended to support researchers in the effective utilization of this compound for the exploration of metabolic pathways and the development of novel therapeutic strategies for metabolic disorders such as obesity and diabetes.

Introduction

This compound, also known as ICI D7114, is a selective agonist of the β3-adrenoceptor.[1][2] This receptor subtype is predominantly expressed in brown adipose tissue (BAT) and white adipose tissue (WAT), where its activation plays a crucial role in the regulation of thermogenesis and lipolysis.[3][4] The selectivity of ZD-7114 for the β3-adrenoceptor over β1 and β2 subtypes minimizes cardiovascular side effects often associated with non-selective β-agonists, making it a more precise tool for metabolic research.[3][5] Studies have demonstrated that ZD-7114 stimulates whole-body oxygen consumption and activates BAT, leading to increased energy expenditure.[3][5] These properties make it a compound of significant interest for studying obesity and type 2 diabetes.[1]

Mechanism of Action: β3-Adrenergic Signaling Pathway

ZD-7114 exerts its effects by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets, ultimately leading to increased lipolysis and thermogenesis.

Caption: β3-Adrenergic signaling pathway activated by ZD-7114.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Species | Value | Reference(s) |

| In Vivo Efficacy | |||

| Oxygen Consumption (ED50) | Rat | 0.04 mg/kg (oral administration) | [3][5] |

| GDP Binding (ED50) | Rat | 0.15 mg/kg (oral administration) | [3][5] |

| Receptor Selectivity | |||

| β1 vs β2 Selectivity Ratio | Human | 1.9 | [6] |

| β2 vs β3 Selectivity Ratio | Human | 3.4 | [6] |

| β1 vs β3 Selectivity Ratio | Human | 6.3 | [6] |

Note: Lower selectivity ratio indicates higher selectivity.

Experimental Protocols

In Vivo Assessment of Thermogenesis in Rodents

This protocol describes a method to assess the thermogenic effect of this compound in rats by measuring changes in body temperature.

Caption: Experimental workflow for in vivo thermogenesis study.

Methodology:

-

Animal Model: Male Zucker (fa/fa) rats are a suitable model for studying obesity and metabolic syndrome.[7]

-

Acclimatization: House animals individually in a temperature-controlled environment (e.g., 22 ± 2°C) with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

-

Temperature Monitoring: For continuous and stress-free temperature monitoring, surgically implant a programmable temperature transponder in the intraperitoneal cavity or interscapular region (near BAT) under appropriate anesthesia. Allow for a one-week recovery period.

-

Dosing: Prepare this compound in a suitable vehicle (e.g., sterile water or saline). Administer the compound or vehicle control via oral gavage at a dose of, for example, 3 mg/kg.[7]

-

Data Collection: Record body temperature at baseline (before dosing) and at specified time points post-administration (e.g., 30, 60, 120, and 240 minutes).

-

Data Analysis: Analyze the change in body temperature from baseline for both the ZD-7114-treated and vehicle control groups. Statistical analysis can be performed using appropriate methods such as a two-way ANOVA with repeated measures.

Mitochondrial GDP Binding Assay

This protocol outlines a method to measure the binding of guanosine diphosphate (GDP) to mitochondria isolated from brown adipose tissue, an indicator of uncoupling protein 1 (UCP1) activity and thermogenic potential.

Caption: Workflow for mitochondrial GDP binding assay.

Methodology:

-

Mitochondrial Isolation:

-

Euthanize rats and dissect interscapular brown adipose tissue.

-

Homogenize the tissue in an ice-cold isolation buffer (e.g., 250 mM sucrose, 5 mM TES, 2 mM EDTA, pH 7.2).

-

Isolate mitochondria through a series of differential centrifugation steps.

-

-

Binding Assay:

-

Resuspend the mitochondrial pellet in an assay buffer (e.g., 100 mM sucrose, 10 mM CHAPS, 20 mM MOPS, pH 7.0).

-

Incubate a known amount of mitochondrial protein with [3H]GDP in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled GDP.

-

Incubations are typically carried out at room temperature for a defined period (e.g., 10 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Express the results as pmol of GDP bound per mg of mitochondrial protein.

-

Effects on Metabolic Parameters

In animal models of obesity, such as the Zucker (fa/fa) rat, treatment with ZD-7114 has been shown to have beneficial effects on several metabolic parameters.[7] Chronic administration can lead to a significant reduction in weight gain without affecting food intake.[7] This effect is attributed to the activation of brown adipose tissue thermogenesis.[7] While one study in obese Zucker rats showed no significant effect on plasma insulin or glucose levels, the compound is still considered a tool for studying disturbed glucose and lipid homeostasis.[1][7] Further research is needed to fully elucidate its effects on these parameters in different metabolic states.

Conclusion

This compound is a powerful and selective tool for probing the β3-adrenergic signaling pathway and its role in metabolic regulation. Its ability to stimulate thermogenesis and influence energy balance makes it an invaluable compound for research in obesity, diabetes, and other metabolic disorders. The information and protocols provided in this guide are intended to facilitate the effective use of ZD-7114 in advancing our understanding of metabolic physiology and pathophysiology.

References

- 1. medkoo.com [medkoo.com]

- 2. Metabolism of a new dihydropyridine calcium antagonist in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZD-7114 | beta-adrenoceptor agonist | 129689-28-7 | InvivoChem [invivochem.com]

- 4. mdpi.com [mdpi.com]

- 5. ICI D7114 a novel selective beta-adrenoceptor agonist selectively stimulates brown fat and increases whole-body oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of ZD7114, a selective beta3-adrenoceptor agonist, on neuroendocrine mechanisms controlling energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ZD-7114 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ZD-7114 hydrochloride in cell culture experiments. This compound is a potent and selective β3-adrenergic receptor agonist, primarily investigated for its role in thermogenesis and potential applications in obesity and diabetes research.[1][2] Due to the limited availability of specific in vitro studies for this compound, the following protocols have been developed as a general guideline. These are based on established methods for other β3-adrenergic agonists, such as mirabegron and CL 316 ,243.

Physicochemical and Storage Information

A clear understanding of the compound's properties is crucial for accurate and reproducible experimental results.

| Property | Value |

| Chemical Name | (S)-2-(4-(2-((2-hydroxy-3-phenoxypropyl)amino)ethoxy)phenoxy)-N-(2-methoxyethyl)acetamide hydrochloride |

| Synonyms | ICI-D7114 hydrochloride |

| CAS Number | 129689-28-7[2][3][4][5] |

| Molecular Formula | C₂₂H₃₁ClN₂O₆[2] |

| Molecular Weight | 454.95 g/mol [1][2][6] |

| Storage Conditions | Store at room temperature for short term. For long-term storage, it is recommended to store at -20°C.[2] |

| Solubility | Soluble in DMSO.[2] |